molecular formula C14H10N2O4 B1269039 3,3'-Azodibenzoic Acid CAS No. 621-18-1

3,3'-Azodibenzoic Acid

Cat. No. B1269039
CAS RN: 621-18-1
M. Wt: 270.24 g/mol
InChI Key: QBVIXYABUQQSRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-Azodibenzoic Acid and its derivatives often involves reactions that produce azo-molecules, utilizing intermediates and final products confirmed through spectroscopic methods such as IR and 1H NMR, alongside mass spectrometry and elemental analysis. For example, 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid was synthesized from 3-hydroxy-4-nitrobenzoic acid and 1-bromodecane, highlighting the diverse synthetic routes available for producing azo derivatives (An Shi-yan, 2005).

Molecular Structure Analysis

The molecular structure of 3,3'-Azodibenzoic Acid derivatives has been extensively studied, particularly in the formation of coordination polymers where these compounds act as linking ligands. For instance, coordination polymers constructed from various polynuclear clusters spaced by 2,2'-azodibenzoic acid exhibit distinct fluorescent properties and are characterized by complex three-dimensional networks, demonstrating the compound’s versatility in forming diverse structural motifs (Lei-Lei Liu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 3,3'-Azodibenzoic Acid allows for the formation of various metal-organic frameworks (MOFs) and coordination polymers, demonstrating a range of properties from photodegradation to luminescence. The compound's ability to form coordination polymers with metals such as cadmium and manganese under different conditions showcases its flexibility and utility in materials science (Lei Zhang et al., 2015).

Physical Properties Analysis

Physical properties such as thermal stability and solid-state fluorescence of 3,3'-Azodibenzoic Acid derivatives are critical for their applications in materials science. The synthesis and structure-property relationships of these compounds, particularly in coordination polymers, highlight their potential for use in optoelectronic devices and sensors (Ya-Qiang Zhong et al., 2015).

Scientific Research Applications

1. Coordination Polymers and Metal Ions Linkage

3,3'-Azodibenzoic Acid (3,3'-ADB) plays a crucial role in the formation of coordination polymers. It has been used to link various metal ions, forming diverse structural polymers. These compounds exhibit interesting properties like thermal stability and potentially useful topologies, such as 1-D chains and 2-D sheets, with some extending into 3-D pillared structures (Chen et al., 2008).

2. Nonlinear Optical Properties

A unique chiral diamondoid network formed by the reaction of Cd(OH)2 with 3,3'-azodibenzoic acid has been discovered. This structure contains eight-coordinate cadmium and displays a strong second-order nonlinear optical (SHG) response, making it significant for optoelectronic applications (Chen et al., 2001).

3. Supramolecular Architecture

3,3'-Azodibenzoic acid is instrumental in forming metal–organic coordination polymers with unique topologies and supramolecular architectures. These polymers demonstrate distinct 3-D network structures driven by secondary interactions like aromatic stacking and hydrogen bonding (Zhang et al., 2015).

4. Photocatalytic Applications

Several Co(II)-based Metal-Organic Frameworks (MOFs) using 3,3'-azodibenzoic acid have been synthesized and characterized for their photocatalytic degradation properties. These complexes have shown efficacy in degrading various organic dyes, highlighting their potential in environmental remediation (Ma et al., 2019).

5. Self-Assembly and Hydrogen Bonding

The compound has been studied for its role in the self-assembly of hydrogen-bonded azodibenzoic acid tapes and rosettes, providing insights into the thermodynamics of self-assembly processes in supramolecular systems (Rakotondradany et al., 2007).

6. Fluorescence Properties

3,3'-Azodibenzoic acid-based coordination polymers have been explored for their fluorescent properties. The study of these properties can lead to potential applications in sensing and imaging technologies (Liu et al., 2014).

7. Hydrogen Storage

A cadmium(II) coordination polymer synthesized using 3,3'-azodibenzoic acid has shown remarkable hydrogen uptake, indicating its potential application in hydrogen storage technologies (Biswas et al., 2017).

Safety And Hazards

The safety data sheet for 3,3’-Azodibenzoic Acid indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes .

Future Directions

The future directions for 3,3’-Azodibenzoic Acid seem to be in the field of creating metal-organic frameworks . These frameworks have potential applications in areas such as gas storage, separation, and catalysis.

properties

IUPAC Name

3-[(3-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIXYABUQQSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342041
Record name 3,3'-Azodibenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Azodibenzoic Acid

CAS RN

621-18-1
Record name 3,3'-Azodibenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-3,3'-dicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
LL Liu, L Liu, JJ Wang - Inorganica Chimica Acta, 2013 - Elsevier
Solvothermal reactions of Cd(OAc) 2 ·2H 2 O with 3,3′-azodibenzoic acid (H 2 L) in N,N′-dimethylformamide (DMF) or DMF/MeOH at 100C or 120C gave rise to three cadmium(II) …
Number of citations: 18 www.sciencedirect.com
K Ma, C Bi, X Zhang, Z Zong, C Xu, N Li… - Journal of Solid State …, 2019 - Elsevier
Four novel Co(II)-MOFs based on the 3,3′-azodibenzoic acid (H 2 L), namely [CoL (bimb) 0.5 ] n (1), {[CoL (bimmb)]·DMF} n (2), [CoL (bimmb) 0.5 ] n (3), and [CoL (bbibp)] n (4) (bimb …
Number of citations: 4 www.sciencedirect.com
LL Liu, CX Yu, J Sun, PP Meng, FJ Ma, JM Du… - Dalton …, 2014 - pubs.rsc.org
Solvothermal reactions of M(OAc)2·2H2O (M = Zn, Cd, Pb) with 2,2′-azodibenzoic acid (H2L) in MeOH–H2O (MeOH = methanol) at 120 C gave rise to three coordination polymers, […
Number of citations: 42 pubs.rsc.org
YT Yang, CZ Tu, HJ Yin, CX He… - European Journal of …, 2019 - Wiley Online Library
Self‐assembly of transition metal ions with different N‐donor ligands and 3,3′‐azodibenzoic acid (3,3′‐H 2 ADB) yielded five novel metal‐organic frameworks. All the 3,3′‐ADB 2– …
L Zhang, CY Jing, YQ Zhong, QH Meng… - Journal of Coordination …, 2015 - Taylor & Francis
Full article: Preparation and characterization of two new metal–organic coordination polymers with 3,3′-azodibenzoic acid under N-donor auxiliary chelating ligand intervention Skip to …
Number of citations: 2 www.tandfonline.com
ZF Chen, ZL Zhang, YH Tan, YZ Tang, HK Fun… - …, 2008 - pubs.rsc.org
Twelve new coordination polymers have been obtained using three different azodibenzoate ligands, 3,3′-azodibenzoic acid (3,3′-ADB), 3,3′-azoxydibenzoic acid (3,3′-AODB) …
Number of citations: 74 pubs.rsc.org
LL Liu, CX Yu, Y Zhou, J Sun, PP Meng, D Liu… - Inorganic Chemistry …, 2014 - Elsevier
Hydrothermal reactions of Cd(OAc) 2 · 2H 2 O with 2,2′-azodibenzoic acid (H 2 L) and three N-donor ancillary ligands in MeOH/H 2 O at 120 C gave rise to three cadmium(II) …
Number of citations: 19 www.sciencedirect.com
YQ Zhong, SC Chen, L Zhang, CY Jing… - … Section C: Structural …, 2015 - scripts.iucr.org
A new three-dimensional interpenetrated CdII–organic framework based on 3,3′-azodibenzoic acid [3,3′-(diazenediyl)dibenzoic acid, H2azdc] and the auxiliary flexible ligand 1,4-bis(…
Number of citations: 6 scripts.iucr.org
ZF Chen, RG Xiong, BF Abrahams, XZ You… - Journal of the Chemical …, 2001 - pubs.rsc.org
The reaction of Cd(OH)2 with 3,3′-azodibenzoic acid affords an unprecedented anionic chiral diamondoid network, bis(3,3′-azodibenzoate)cadmium·(H2NMe2)·(NH4) which …
Number of citations: 98 pubs.rsc.org
侯向阳, 王潇, 任宜霞, 唐龙, 鞠萍, 王记江, 康玮玮… - 结构化学, 2018 - cqvip.com
: Two coordination polymers (CPs),{[Ag (ADA) 0.5 (DPE)]· H2O} n (1) and {[Ag (ADA) 0.5 (Bipy) 0.5]· H2O} n (2),(H2ADA= 3, 3-azodibenzoic acid, DPE= 1, 2-di (4-pyridyl)-ethylene, Bipy…
Number of citations: 2 www.cqvip.com

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